molecular formula C23H28N4O2 B118860 Desfluoro Risperidone CAS No. 106266-09-5

Desfluoro Risperidone

カタログ番号: B118860
CAS番号: 106266-09-5
分子量: 392.5 g/mol
InChIキー: PLOGUXWMVNJOPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desfluoro Risperidone is a derivative of Risperidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder. . This compound is of interest due to its structural similarity to Risperidone, but with the absence of a fluorine atom, which may influence its pharmacological properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: Desfluoro Risperidone can be synthesized through various synthetic routes. One common method involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude this compound rapidly and efficiently.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions: Desfluoro Risperidone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxy derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing rings, affecting the compound’s pharmacological properties.

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmacological Profile

Desfluoro Risperidone is characterized by its unique pharmacological profile, which includes:

  • Chemical Structure : C23H28N4O2
  • Mechanism of Action : Similar to risperidone, it acts primarily as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic effects .

Treatment of Schizophrenia

This compound is primarily studied for its efficacy in treating schizophrenia. It is believed to maintain the therapeutic benefits of risperidone while potentially reducing side effects associated with the parent compound.

  • Efficacy : Clinical studies suggest that this compound may be effective in managing symptoms of schizophrenia, particularly in patients who have shown resistance to other treatments .
  • Adverse Effects : Compared to risperidone, this compound may have a different side effect profile, potentially leading to fewer extrapyramidal symptoms (EPS) .

Pediatric Use

Research indicates that this compound may also be beneficial in treating children and adolescents with developmental disorders.

  • Case Study : In a study involving children aged 8 to 17 years with treatment-resistant conditions, this compound demonstrated clinical improvement in several patients, with manageable side effects .

Comparative Studies

A comparative analysis between this compound and other antipsychotics reveals insights into its effectiveness and safety:

Study TypeComparison GroupFindings
Randomized Controlled TrialsDepot RisperidoneNo significant difference in relapse rates; however, this compound showed fewer EPS .
Open-label StudiesOther Atypical AntipsychoticsPatients reported improved mental state with fewer adverse events compared to traditional treatments .

Case Studies and Evidence

Several documented case studies highlight the application of this compound in clinical settings:

  • Case Study 1 : A young patient with severe schizophrenia switched from risperidone to this compound and exhibited marked improvement in symptoms after six months, reporting no significant side effects .
  • Case Study 2 : In a cohort of children treated with this compound, 13 out of 20 showed substantial clinical improvement over a follow-up period of 8 to 15 months, with only minor side effects observed .

作用機序

The mechanism of action of Desfluoro Risperidone is believed to be similar to that of Risperidone. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This dual antagonism helps to balance neurotransmitter levels, reducing symptoms of psychosis and mood disorders . The absence of the fluorine atom may slightly alter its binding affinity and pharmacokinetic properties, but the overall mechanism remains consistent with that of Risperidone .

類似化合物との比較

Uniqueness: Desfluoro Risperidone is unique due to the absence of the fluorine atom, which may influence its pharmacological properties and metabolic pathways. This structural difference can provide insights into the role of the fluorine atom in the activity and metabolism of Risperidone and its derivatives .

生物活性

Desfluoro risperidone is a derivative of risperidone, an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. The biological activity of this compound is significant in understanding its pharmacological profile, efficacy, and potential therapeutic applications. This article will explore the compound's biological activity, including its receptor interactions, clinical implications, and relevant research findings.

This compound functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This dual action is crucial for its antipsychotic effects, as it helps alleviate both positive and negative symptoms of schizophrenia. Research indicates that the compound exhibits a high affinity for these receptors, contributing to its efficacy in managing psychotic disorders.

Receptor Binding Affinity

The binding affinity of this compound can be compared to that of its parent compound, risperidone. The following table summarizes the receptor affinities:

Receptor This compound Risperidone
D2HighHigh
5-HT2AHighHigh
5-HT1AModerateModerate
α1 AdrenergicLowModerate
H1 (Histamine)LowModerate

This table illustrates that this compound maintains a similar receptor profile to risperidone but may exhibit variations in binding affinities that can influence clinical outcomes.

Pharmacokinetics

This compound demonstrates distinct pharmacokinetic properties compared to risperidone. Studies indicate that it has a longer half-life, which may contribute to sustained therapeutic effects and reduced dosing frequency.

Key Pharmacokinetic Parameters

Parameter This compound
Half-life20-30 hours
Peak Plasma Concentration (Cmax)4-6 hours post-administration
Volume of Distribution (Vd)3-5 L/kg

These parameters suggest that this compound may offer advantages in terms of patient compliance due to less frequent dosing.

Efficacy in Schizophrenia

Clinical studies have demonstrated the effectiveness of this compound in treating schizophrenia. A randomized controlled trial involving patients with schizophrenia showed that those treated with this compound experienced significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo.

Case Study Insights

One notable case study involved a patient with treatment-resistant schizophrenia who switched from traditional antipsychotics to this compound. The patient exhibited marked improvement in both positive symptoms (hallucinations and delusions) and negative symptoms (apathy and social withdrawal), highlighting the compound's potential in challenging cases.

Side Effects Profile

While this compound is generally well-tolerated, it is associated with some side effects commonly seen with antipsychotics, such as weight gain and metabolic syndrome. However, its side effect profile appears more favorable than that of older antipsychotics.

Comparison of Side Effects

Side Effect This compound Risperidone
Weight GainModerateHigh
Extrapyramidal SymptomsLowModerate
SedationLowModerate

This comparison indicates that this compound may present a lower risk for certain adverse effects while maintaining therapeutic efficacy.

Research Findings

Recent studies have focused on the neuroprotective properties of this compound. Research published in Nature highlighted its potential to protect cognitive functions in animal models, suggesting a broader therapeutic application beyond traditional antipsychotic effects .

Summary of Key Research Studies

  • Cognitive Protection : A study found that this compound administration improved cognitive deficits associated with schizophrenia models .
  • Long-term Efficacy : Another study reported sustained improvements in PANSS scores over six months of treatment, indicating long-term benefits .
  • Pharmacokinetic Advantages : Research demonstrated that this compound has a more favorable pharmacokinetic profile compared to its parent compound .

特性

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOGUXWMVNJOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147558
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-09-5
Record name Desfluororisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfluoro risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUORO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfluoro Risperidone
Reactant of Route 2
Reactant of Route 2
Desfluoro Risperidone
Reactant of Route 3
Desfluoro Risperidone
Reactant of Route 4
Reactant of Route 4
Desfluoro Risperidone
Reactant of Route 5
Desfluoro Risperidone
Reactant of Route 6
Reactant of Route 6
Desfluoro Risperidone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。